beta-L-Aspartylbeta-naphthylamide
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Overview
Description
beta-L-Aspartyl beta-naphthylamide: is a compound with the molecular formula C14H14N2O3 and a molecular weight of 258.28 g/mol . It is an L-aspartic acid derivative that is the amide obtained by formal condensation of the alpha-carboxy group of L-aspartic acid with the amino group of 2-naphthylamine . This compound is known for its applications in biochemical assays and diagnostics as a chromogenic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Aspartyl beta-naphthylamide typically involves the condensation of L-aspartic acid with 2-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The reaction conditions often include the use of coupling agents and solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of beta-L-Aspartyl beta-naphthylamide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity beta-L-Aspartyl beta-naphthylamide .
Chemical Reactions Analysis
Types of Reactions: beta-L-Aspartyl beta-naphthylamide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the amide and aromatic groups .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the amide bond, resulting in the formation of L-aspartic acid and 2-naphthylamine.
Oxidation: Oxidizing agents can oxidize the aromatic ring, leading to the formation of quinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Major Products: The major products formed from these reactions include L-aspartic acid, 2-naphthylamine, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, beta-L-Aspartyl beta-naphthylamide is used as a substrate in enzymatic assays to study the activity of aminopeptidases. It serves as a chromogenic substrate, producing a colored product upon enzymatic hydrolysis, which can be quantitatively measured .
Biology: In biological research, this compound is used to investigate the distribution and activity of aminopeptidases in various tissues. It helps in understanding the role of these enzymes in physiological and pathological processes .
Medicine: In medicine, beta-L-Aspartyl beta-naphthylamide is utilized in diagnostic assays to detect and quantify the activity of specific enzymes. It aids in the diagnosis of certain diseases and conditions associated with altered enzyme activity .
Industry: In the industrial sector, beta-L-Aspartyl beta-naphthylamide is employed in the development of biochemical assays and diagnostic kits. Its chromogenic properties make it a valuable tool in various analytical applications .
Mechanism of Action
The mechanism of action of beta-L-Aspartyl beta-naphthylamide involves its hydrolysis by aminopeptidases. The enzyme cleaves the amide bond, releasing L-aspartic acid and 2-naphthylamine. The released 2-naphthylamine can be further oxidized to produce a colored product, which is used for quantitative analysis . The molecular targets of this compound are the aminopeptidases, which play a crucial role in protein metabolism and regulation .
Comparison with Similar Compounds
alpha-L-Glutamyl beta-naphthylamide: Similar to beta-L-Aspartyl beta-naphthylamide, this compound is also used as a chromogenic substrate in enzymatic assays.
L-Aspartic acid alpha-(beta-naphthylamide): Another derivative of L-aspartic acid, used in similar biochemical applications.
Uniqueness: beta-L-Aspartyl beta-naphthylamide is unique due to its specific structure, which allows it to be selectively hydrolyzed by certain aminopeptidases. This selectivity makes it a valuable tool in studying the activity and distribution of these enzymes in various biological systems .
Properties
Molecular Formula |
C15H14N2O4 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2S)-2-amino-4-(naphthalene-2-carbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14N2O4/c16-12(15(20)21)8-13(18)17-14(19)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,16H2,(H,20,21)(H,17,18,19)/t12-/m0/s1 |
InChI Key |
RZAJAVUZSFKIBG-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
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